Cas no 2007469-01-2 (benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate)

benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate 化学的及び物理的性質
名前と識別子
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- benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate
- Carbamic acid, N-(5,5,5-trifluoro-2-oxopentyl)-, phenylmethyl ester
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- インチ: 1S/C13H14F3NO3/c14-13(15,16)7-6-11(18)8-17-12(19)20-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,17,19)
- InChIKey: BLGMOHAOCGWGFD-UHFFFAOYSA-N
- ほほえんだ: FC(CCC(CNC(=O)OCC1C=CC=CC=1)=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 7
- 複雑さ: 325
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 55.4
benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-797233-0.25g |
benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate |
2007469-01-2 | 95% | 0.25g |
$840.0 | 2024-05-22 | |
Enamine | EN300-797233-5.0g |
benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate |
2007469-01-2 | 95% | 5.0g |
$2650.0 | 2024-05-22 | |
Enamine | EN300-797233-0.05g |
benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate |
2007469-01-2 | 95% | 0.05g |
$768.0 | 2024-05-22 | |
Enamine | EN300-797233-10.0g |
benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate |
2007469-01-2 | 95% | 10.0g |
$3929.0 | 2024-05-22 | |
Enamine | EN300-797233-1.0g |
benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate |
2007469-01-2 | 95% | 1.0g |
$914.0 | 2024-05-22 | |
Enamine | EN300-797233-2.5g |
benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate |
2007469-01-2 | 95% | 2.5g |
$1791.0 | 2024-05-22 | |
Enamine | EN300-797233-0.1g |
benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate |
2007469-01-2 | 95% | 0.1g |
$804.0 | 2024-05-22 | |
Enamine | EN300-797233-0.5g |
benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate |
2007469-01-2 | 95% | 0.5g |
$877.0 | 2024-05-22 |
benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate 関連文献
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamateに関する追加情報
Compound CAS No 2007469-01-2: Benzyl N-(5,5,5-Trifluoro-2-Oxopentyl)Carbamate
Benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate, with CAS number 2007469-01-2, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry and pharmacology due to its unique structural properties and potential applications. This compound is characterized by its trifluorinated pentyl group attached to a carbamate functional group, making it a valuable molecule for research and development in various industries.
The structure of benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate is notable for its trifluorinated substituent at the terminal position of the pentyl chain. This substitution introduces significant steric and electronic effects, which influence the compound's reactivity and stability. The presence of the carbamate group further enhances its versatility, as carbamates are known for their ability to form amides or urethanes under specific reaction conditions.
Recent studies have explored the synthesis of benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate through various methodologies. One prominent approach involves the reaction of benzyl chloride with an appropriate amine derivative in the presence of a base catalyst. This method has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.
In terms of applications, benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate has shown promise in the pharmaceutical industry as a potential precursor for drug development. Its trifluorinated group imparts lipophilicity and metabolic stability to the molecule, which are desirable properties for bioactive compounds. Additionally, this compound has been investigated for its potential use in agrochemicals and materials science.
Recent research has also focused on the biological activity of benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate. Studies have demonstrated that this compound exhibits moderate inhibitory activity against certain enzymes associated with inflammatory processes. These findings suggest that it could be a lead compound for developing anti-inflammatory agents.
The synthesis and characterization of benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate have been extensively documented in scientific literature. Researchers have employed advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure and purity. These studies have provided valuable insights into the molecular interactions and stability of this compound under various conditions.
In conclusion, benzyl N-(5,5,5-trifluoro-2-oxopentyl)carbamate (CAS No 2007469-01-2) is a versatile compound with a wide range of potential applications in chemistry and pharmacology. Its unique structural features make it an attractive candidate for further research and development in diverse fields.
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